2-(4-fluorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c1-25-17-8-9-18-15(12-17)3-2-10-20(18,24)13-22-19(23)11-14-4-6-16(21)7-5-14/h4-9,12,24H,2-3,10-11,13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBPJBWUZDBBMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)CC3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-fluorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide is a synthetic compound with potential biological activity. Its structure suggests it may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the compound's biological activities, including its efficacy against specific pathogens and its cytotoxic effects on human cell lines.
- Molecular Formula : C20H22FNO3
- Molecular Weight : 343.398 g/mol
- IUPAC Name : 2-(4-fluorophenyl)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In a screening of various compounds against Mycobacterium tuberculosis, this compound demonstrated significant activity. The minimum inhibitory concentration (MIC) was found to be less than 20 µM for several analogs in the series tested, indicating its potential as a lead compound for further development against tuberculosis .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using HepG2 liver cancer cells. The results indicated that at concentrations above 40 µM, the compound showed low cytotoxicity (IC20 > 40 µM), suggesting a favorable safety profile for further exploration in therapeutic applications .
Structure–Activity Relationship (SAR)
The structure–activity relationship of related compounds has been explored to optimize efficacy and minimize toxicity. Modifications to the phenyl and naphthalene moieties have been shown to influence both antimicrobial activity and cytotoxicity. For instance, certain substitutions improved solubility and bioavailability while maintaining or enhancing activity against target pathogens .
Study 1: Antimycobacterial Screening
In a study focused on novel chemical entities against Mycobacterium tuberculosis, researchers identified several compounds with promising activity. Among these, the analogs of this compound exhibited potent inhibition of bacterial growth with MIC values ranging from 0.5 µM to 20 µM .
Study 2: Cytotoxicity Assessment
Another study assessed the cytotoxic effects of this compound on various human cancer cell lines. The findings indicated that while some derivatives showed significant cytotoxicity (IC50 values between 10 µM and 30 µM), others maintained low toxicity profiles suitable for further development . This variability underscores the importance of structural modifications in enhancing therapeutic potential while minimizing adverse effects.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C20H22FNO3 |
| Molecular Weight | 343.398 g/mol |
| Antimycobacterial Activity (MIC) | <20 µM |
| HepG2 Cell Cytotoxicity (IC20) | >40 µM |
Scientific Research Applications
The compound exhibits a range of biological activities that are of interest in various fields:
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-(4-fluorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide may possess antimicrobial properties. For instance, research has focused on developing new chemotypes for anti-tubercular agents, exploring the efficacy of related compounds against Mycobacterium tuberculosis. These studies highlight the potential of such compounds in combating resistant strains of bacteria .
Anticancer Potential
The compound's structure suggests possible anticancer applications. Analogous naphthoquinone derivatives have been evaluated for their antiproliferative activity against various human cancer cell lines. The findings indicate that modifications to the naphthalene structure can enhance cytotoxic effects, making it a promising area for further investigation in cancer therapeutics .
Study 1: Antitubercular Activity
A study aimed at identifying novel chemical entities to inhibit Mycobacterium tuberculosis reported on various analogs with structural modifications similar to this compound. The results showed significant variations in minimum inhibitory concentrations (MIC), with some analogs demonstrating potent activity (MIC = 2.0 µM) while others were less effective .
| Compound | Structure Modification | MIC (µM) |
|---|---|---|
| 4PP-1 | Initial Hit | 6.3 |
| 4PP-2 | p-tert-butyl group | 2.0 |
| 4PP-3 | Cyclohexylmethylene | 6.8 |
Study 2: Anticancer Activity
Another study explored the anticancer activity of naphthoquinone derivatives akin to the compound . The derivatives were tested against HCT116 human colon cancer cells and demonstrated varying degrees of cytotoxicity. The most promising compounds were subjected to molecular docking studies to understand their interactions with target proteins involved in cell growth and proliferation .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| NQ Derivative A | HCT116 | 15 |
| NQ Derivative B | HCT116 | 8 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Physicochemical Properties
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Fluorophenyl vs. Chlorophenyl : The target’s 4-fluorophenyl group may offer better metabolic stability compared to chlorophenyl analogs (e.g., compound 6m in ). Chlorine’s larger atomic size and lipophilicity enhance pesticidal activity (e.g., alachlor), while fluorine’s electronegativity favors drug-likeness.
- Tetrahydronaphthalene vs.
- Hydroxy/Methoxy Substitutions: These groups enhance hydrogen-bonding capacity, contrasting with non-polar substituents in pesticidal acetamides (e.g., alachlor’s methoxymethyl). Similar hydroxy/methoxy patterns in ’s compounds suggest β-adrenergic receptor interactions.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis typically involves multi-step reactions, including condensation of the fluorophenyl acetic acid derivative with a tetrahydronaphthalenylmethylamine intermediate. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt in dichloromethane or ethanol under nitrogen atmosphere at 0–25°C .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while ethanol is preferred for recrystallization .
- Temperature control : Exothermic reactions require cooling to prevent side products (e.g., hydrolysis of the methoxy group) . Yield optimization (>70%) is achieved via TLC monitoring and column chromatography purification .
Q. Which analytical techniques are critical for structural elucidation?
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., methoxy at C6, hydroxy at C1) and amide bond formation. Aromatic protons in the fluorophenyl group appear as doublets (J = 8–9 Hz) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 384.15) and detects fragmentation patterns .
- X-ray crystallography : SHELX software refines crystal structures, resolving stereochemistry at the tetrahydronaphthalene ring .
Q. How is preliminary biological activity screening conducted?
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates. IC50 values are calculated via dose-response curves .
- Cell viability assays : MTT or resazurin-based methods assess cytotoxicity in cancer cell lines (e.g., IC50 < 10 µM suggests therapeutic potential) .
Advanced Research Questions
Q. How can contradictory crystallographic data be resolved during structure refinement?
Discrepancies in bond angles or torsional strains (e.g., tetrahydronaphthalene ring puckering) are addressed using:
- SHELXL restraints : Apply "DFIX" or "DANG" commands to maintain chemically reasonable geometries .
- Hydrogen bonding analysis : Validate packing motifs (e.g., N–H···O interactions stabilize crystal lattices) .
- Twinned data handling : Use TWINABS for scaling and HKLF5 format in SHELXL .
Q. What computational strategies predict target binding and SAR?
- Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., CDK2 or EGFR kinases). The fluorophenyl group shows π-π stacking with Phe82 in CDK2 .
- QM/MM simulations : Assess protonation states of the hydroxy group under physiological pH (pKa ~8.5) .
- 3D-QSAR models : CoMFA/CoMSIA correlate substituent effects (e.g., methoxy → ethoxy boosts logP by 0.3) .
Q. How do stability studies inform formulation development?
- Forced degradation : Expose to UV light (ICH Q1B) and acidic/basic conditions. HPLC-PDA detects:
- Hydrolysis products : Cleavage of the acetamide bond at pH < 3 .
- Oxidative degradation : Methoxy → carbonyl conversion under H2O2 .
Q. What methodologies resolve impurities from large-scale synthesis?
- HPLC-MS impurity profiling : Identify byproducts (e.g., diastereomers from incomplete chiral resolution) .
- Recrystallization optimization : Use ethanol/water mixtures (70:30 v/v) to remove hydrophobic impurities .
- Regulatory thresholds : Total impurities <0.5% (ICH Q3A) .
Methodological Challenges and Solutions
Q. How to address low reproducibility in biological assays?
- Buffer optimization : Include 0.1% BSA to prevent compound aggregation in PBS .
- Metabolic interference : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to isolate target effects .
Q. Comparative analysis with structurally analogous compounds?
- Bioisostere replacement : Replace the fluorophenyl with chlorophenyl (ΔLogD = +0.2) to assess halogen effects on membrane permeability .
- Pharmacophore mapping : Overlay with N-(4-ethoxyphenyl) derivatives to identify critical hydrogen bond donors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
